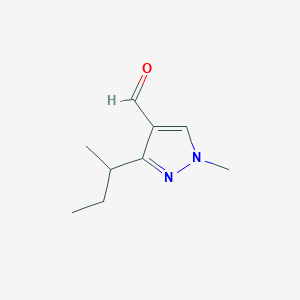

3-Sec-butyl-1-methyl-1H-pyrazole-4-carbaldehyde

描述

3-Sec-butyl-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-derived aldehyde with a methyl group at the 1-position and a sec-butyl substituent at the 3-position of the heterocyclic ring. The carbaldehyde moiety at position 4 is a reactive functional group that enables further derivatization, such as condensation reactions to form hydrazones or Schiff bases, which are often explored for biological activity .

This feature is significant in agrochemical and pharmaceutical contexts, where bioavailability is a key consideration .

属性

IUPAC Name |

3-butan-2-yl-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-7(2)9-8(6-12)5-11(3)10-9/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPPTYOCWYNALE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NN(C=C1C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656802 | |

| Record name | 3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172893-08-1 | |

| Record name | 3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Sec-butyl-1-methyl-1H-pyrazole-4-carbaldehyde involves the reaction of pyrazole derivatives with appropriate aldehydes under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that include the use of advanced catalysts and optimized reaction conditions to achieve large-scale synthesis . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

3-Sec-butyl-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds .

科学研究应用

Overview

3-Sec-butyl-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile compound in the pyrazole family, known for its diverse chemical properties and biological activities. Its applications span various fields, including medicinal chemistry, agrochemicals, and industrial processes. This article explores the scientific research applications of this compound, supported by data tables and case studies.

Medicinal Chemistry

The compound has shown potential as a scaffold for developing enzyme inhibitors and other biologically active molecules. Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including:

- Anticancer : Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation.

- Antimicrobial : The compound has demonstrated activity against various bacterial strains.

- Anti-inflammatory : It has been investigated for its potential to reduce inflammation in biological systems .

Agrochemicals

This compound is also utilized in the formulation of agrochemicals. Its derivatives are being developed as novel pesticides and herbicides due to their effectiveness and reduced toxicity compared to traditional chemicals. The structural diversity of pyrazole compounds allows for tailored interactions with biological targets in pests .

Industrial Applications

In addition to its roles in pharmaceuticals and agriculture, this compound is employed in the synthesis of dyes and other industrial products. Its ability to participate in various chemical reactions makes it suitable for creating complex molecules used in manufacturing processes.

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research demonstrated that derivatives of this compound exhibited significant anticancer properties against breast cancer cell lines. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell survival, showcasing the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Agrochemical Development

Research conducted by agricultural scientists highlighted the efficacy of pyrazole-based pesticides derived from this compound. In field trials, these compounds showed superior pest control efficacy compared to existing market products while exhibiting lower environmental toxicity profiles .

作用机制

The mechanism of action of 3-Sec-butyl-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved .

相似化合物的比较

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Structural and Electronic Properties

The table below compares substituents, molecular weights, and key functional groups of 3-sec-butyl-1-methyl-1H-pyrazole-4-carbaldehyde with structurally related compounds from the evidence:

*Calculated based on molecular formula C₁₀H₁₆N₂O.

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., methoxy in 4c ) enhance aromaticity and antioxidant activity, while electron-withdrawing groups (e.g., nitro in 4b ) reduce reactivity. The sec-butyl group, being alkyl, is weakly electron-donating, which may stabilize the pyrazole ring similarly to methoxy but with increased steric bulk .

Crystallographic and Spectroscopic Data

- Crystallographic studies of analogs (e.g., 3,5-dimethyl-1-phenyl ) reveal planar pyrazole rings with substituents influencing packing motifs. The sec-butyl group’s flexibility may lead to less ordered crystal structures compared to rigid aromatic substituents .

- IR and NMR data for 4c (methoxy derivative ) show characteristic peaks for C=O (1633 cm⁻¹) and aldehyde protons (δ 9.7 ppm), which would be analogous in the target compound but shifted slightly due to alkyl vs. aryl electronic environments.

生物活性

3-Sec-butyl-1-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

IUPAC Name : 3-butan-2-yl-1-methylpyrazole-4-carbaldehyde

Molecular Formula : C₉H₁₄N₂O

CAS Number : 1172893-08-1

The compound features a sec-butyl group, which influences both its chemical reactivity and biological activity. The unique structure allows it to interact with various biological targets, making it a valuable scaffold in drug development.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It binds to the active sites of specific enzymes, thereby modulating their activity. This property is crucial in the development of therapeutic agents targeting metabolic pathways involved in diseases such as cancer and infectious diseases.

Biological Activities

-

Anticancer Activity

- Studies have shown that compounds with a pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives of pyrazole have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- In vitro assays indicate that this compound can induce apoptosis in cancer cells, enhancing caspase activity and causing morphological changes consistent with programmed cell death .

- Antiviral Activity

- Enzyme Inhibition

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrazole ring and substituents can significantly impact biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Sec-butyl group | Enhances lipophilicity and enzyme binding |

| Aldehyde group | Critical for enzyme inhibition |

| Methyl group | Influences overall stability |

These findings underscore the importance of structural modifications in optimizing the biological efficacy of pyrazole derivatives.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of various pyrazole derivatives, this compound was shown to significantly reduce cell viability in MDA-MB-231 cells at concentrations above 5 μM. The compound's mechanism involved apoptosis induction through caspase activation, confirming its potential as an anticancer agent .

Case Study 2: Antiviral Activity

Another study focused on the antiviral effects of similar pyrazole compounds against HIV demonstrated that derivatives could inhibit viral replication effectively while maintaining low toxicity levels. The findings suggest that structural features like the aldehyde functional group are crucial for antiviral activity .

常见问题

Q. What are the established synthetic routes for 3-sec-butyl-1-methyl-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where a pyrazole derivative is formylated using a chloroiminium intermediate generated from DMF and POCl₃. Optimization involves controlling stoichiometry (e.g., POCl₃:DMF ratio) and temperature (typically 0–5°C for iminium formation, followed by 80–100°C for formylation). Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients . For analogs, nucleophilic substitution with phenols or thiols under basic conditions (e.g., K₂CO₃ in acetone) is used to modify the pyrazole core .

Q. How is the structural integrity of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond lengths, angles, and torsional conformations . Complementary techniques include:

Q. What are the typical applications of pyrazole-4-carbaldehydes in medicinal chemistry?

These compounds serve as versatile intermediates for synthesizing pharmacologically active heterocycles. For example:

- Schiff base formation : Condensation with amines yields imines for antimicrobial or antitumor screening.

- Fused heterocycles : Reactions with hydrazine or thiourea generate pyrazolo-pyrazoles or thieno-pyrazoles, which are explored for kinase inhibition .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in spectroscopic characterization?

Q. What strategies address low yields in nucleophilic substitution reactions at the pyrazole C-5 position?

Poor reactivity at C-5 is common due to electron-withdrawing effects from the aldehyde group. Solutions include:

- Microwave-assisted synthesis : Enhances reaction rates and selectivity via controlled dielectric heating.

- Catalytic systems : Use of CuI or Pd catalysts for coupling with aryl halides, improving efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

Q. How do computational methods aid in predicting biological activity?

Density Functional Theory (DFT) calculates electrophilic/nucleophilic regions via Fukui indices, identifying reactive sites for interactions with biological targets (e.g., enzymes). Molecular docking (AutoDock Vina) models binding affinities to receptors like COX-2 or EGFR, guiding structural modifications for enhanced activity .

Q. What are the challenges in characterizing byproducts from multi-step syntheses?

Byproducts often arise from:

- Over-formylation : Competing reactions at N-1 or C-3 positions.

- Oxidation : Aldehyde groups oxidizing to carboxylic acids under acidic conditions. LC-MS/MS with reverse-phase columns (C18) and high-resolution mass spectrometry (HRMS) differentiate isomers and degradation products .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Pyrazole-4-carbaldehydes

| Parameter | Typical Range | Example from |

|---|---|---|

| Bond length (C=O) | 1.21–1.23 Å | 1.22 Å |

| Dihedral angle (C4-C5) | 2.5–5.0° | 3.8° |

| R-factor | <0.05 | 0.039 |

Q. Table 2. Optimized Conditions for Vilsmeier-Haack Formylation

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| POCl₃:DMF ratio | 1:1.2 | Maximizes iminium formation |

| Temperature | 80°C (reflux) | Completes formylation in 4–6 hr |

| Workup | Neutralization (pH 7) | Prevents aldehyde oxidation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。